molecular formula C20H30O7 B013939 T-2 triol CAS No. 97373-21-2

T-2 triol

Cat. No. B013939
CAS RN: 97373-21-2
M. Wt: 382.4 g/mol
InChI Key: DDAUKBBLCGQHIP-CAVDVMKYSA-N
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Description

Molecular Structure Analysis

The molecular formula of T-2 triol is C20H30O7, with an average mass of 382.4 g/mol. Its chemical structure consists of a spiro-epoxide ring system, hydroxyl groups, and a methylbutanoate side chain. The stereochemistry of T-2 triol includes eight defined stereocenters .

Chemical Reactions Analysis

T-2 triol can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. For example, it can be glucosylated to form T-2-3-glucoside. The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3’-hydroxy-T-2 toxin and HT-2 toxin as primary products .

Scientific Research Applications

Study of Oxidative Stress

T-2 triol has been used in the study of oxidative stress. It is a metabolite of the T-2 toxin, a mycotoxin produced by several species of Fusarium. In a study, the antioxidant defense system of HepG2 cells against oxidative stress induced by T-2 and its metabolites was evaluated .

Investigation of Glutathione Levels

Research has shown that there is an overall decrease in glutathione (GSH) levels after exposure to all mycotoxins, including T-2 triol . This can be useful in understanding the effects of these toxins on cellular health.

Role in Enzymatic Activities

T-2 triol has been found to influence the enzymatic activities related to GSH (GPx and GST). The GST activity increased after T-2 and T2-triol exposure . This can provide insights into the biochemical pathways affected by these toxins.

Understanding Metabolic Pathways

T-2 triol is a significant part of the metabolic pathways of the T-2 toxin. It is one of the main metabolites, along with HT-2, Neosolaniol (Neo), and T2-tetraol . Understanding these pathways can help in the development of detoxification strategies.

Toxicity Studies

T-2 triol, being a metabolite of the most toxic trichothecene mycotoxin (T-2 toxin), is important in toxicity studies. It helps in understanding the toxicity mechanisms of these mycotoxins .

Decontamination Strategies

Research on T-2 triol can contribute to the development of decontamination strategies for T-2 toxin. Although 100% degradation of this toxin may not be possible, understanding its metabolism and effects can help in mitigating its concentration in agricultural commodities .

Mechanism of Action

Target of Action

T-2 Triol, also known as T-2 Toxin Triol, is a trichothecene mycotoxin derived from the metabolism of T-2 toxin . It primarily targets the antioxidant defense system of cells, such as HepG2 cells . The primary targets include glutathione (GSH) and the enzymatic activities related to GSH, such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) .

Mode of Action

T-2 Triol interacts with its targets, leading to changes in their activities. For instance, exposure to T-2 Triol results in an overall decrease in GSH levels . The GSH levels and the enzymatic activities related to GSH (GPx and GST) increase with N-acetylcysteine (NAC) pre-treatment (a glutathione precursor) and decrease with buthionine sulfoximine (BSO) pre-treatment (a glutathione inhibitor) .

Biochemical Pathways

The T-2 toxin and its metabolites, including T-2 Triol, affect several biochemical pathways. They can induce oxidative stress, leading to changes in the antioxidant defense system of cells . The GPx activity is increased by T2-tetraol, another metabolite of T-2 toxin . The GST activity increases after T-2 and T2-triol exposure; however, T2-tetraol decreases its activity .

Pharmacokinetics

T-2 Triol is rapidly metabolized in the body. In broiler chickens, the half-life (t1/2λz), peak plasma concentrations (Cmax), and Tmax values of T-2 Triol are 9.6 mins, 563 ng/ml, and 2.5 mins, respectively . This indicates that T-2 Triol is quickly absorbed and metabolized, which can impact its bioavailability.

Result of Action

The action of T-2 Triol at the molecular and cellular level results in various effects. For instance, the damage associated with oxidative stress induced by T-2 and its metabolites, including T-2 Triol, is relieved by the antioxidant enzymes system on HepG2 cells . This suggests that T-2 Triol can modulate the antioxidant defense system of cells, influencing their ability to counteract oxidative stress.

Action Environment

The action, efficacy, and stability of T-2 Triol can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of T-2 toxin to T-2 Triol . This suggests that the gut microbiota can influence the toxicity and efficacy of T-2 Triol. Furthermore, the presence of certain compounds, such as NAC and BSO, can modulate the effects of T-2 Triol on the antioxidant defense system .

Safety and Hazards

T-2 triol, like other trichothecenes, is highly toxic. It can cause immunotoxicity, neurotoxicity, and reproductive toxicity. Exposure to T-2 toxins should be minimized, and regulatory limits are being considered .

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUKBBLCGQHIP-CAVDVMKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T2 Toxin Triol

CAS RN

34114-98-2, 97373-21-2
Record name T-2 triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does T-2 triol compare in toxicity to its parent compound, T-2 toxin?

A1: T-2 triol consistently demonstrates lower toxicity compared to T-2 toxin. Studies using human lymphocytes found that T-2 triol required significantly higher concentrations to inhibit cell proliferation compared to T-2 toxin. [] Similar results were obtained in studies with brine shrimp and protozoan Tetrahymena pyriformis, where T-2 triol exhibited lower toxicity than T-2 toxin. [, ] This suggests that the metabolic conversion of T-2 toxin to T-2 triol generally represents a detoxification step.

Q2: What are the main metabolic pathways of T-2 toxin involving T-2 triol in animals?

A2: T-2 toxin is primarily metabolized through hydrolysis of its ester side chains. This process occurs sequentially, with HT-2 toxin as the initial metabolite. HT-2 toxin can be further hydrolyzed to form T-2 triol. [, ] This pathway ultimately leads to the formation of T-2 tetraol, the least toxic metabolite in the series.

Q3: Can T-2 triol be further metabolized, and what are the implications for toxicity?

A3: Yes, research indicates that some bacterial strains can further degrade T-2 triol. One study identified a Curtobacterium sp. strain capable of transforming T-2 toxin to HT-2 toxin and subsequently to T-2 triol, without the formation of other intermediates like neosolaniol. [] Further investigation revealed that this bacterium could completely degrade T-2 triol, removing it from the culture medium. [] Such microbial degradation pathways are important for detoxification and reducing the levels of T-2 triol in contaminated environments.

Q4: How does the metabolism of T-2 toxin differ between animals and humans?

A4: While the primary metabolic route of T-2 toxin, involving the formation of HT-2 toxin and T-2 triol, is conserved across species, some differences exist. In humans, HT-2 toxin appears to be the main circulating metabolite. [] In contrast, animals tend to further metabolize HT-2 toxin into 3'-hydroxy-HT-2 toxin and T-2 triol, ultimately leading to T-2 tetraol. [] Notably, de-epoxidation, a key detoxification mechanism observed in animals, has not been reported in humans. []

Q5: What is the significance of identifying T-2 triol in biological samples?

A5: The presence of T-2 triol, even at low concentrations, can indicate prior exposure to T-2 toxin. Research has successfully identified T-2 triol in chicken excreta and tissues, confirming its presence as a metabolite. [] The detection of T-2 triol, along with other T-2 metabolites, can help assess the extent of exposure to this mycotoxin and highlight potential risks associated with contaminated feed.

Q6: What analytical techniques are commonly employed to detect and quantify T-2 triol?

A6: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the identification and quantification of T-2 triol in various matrices. [, , ] This method provides high sensitivity and selectivity for analyzing complex mixtures of trichothecenes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for analyzing T-2 triol and other trichothecenes simultaneously. [, , , ]

Q7: Have any studies investigated the presence of masked T-2 triol in feed and food?

A7: Yes, research has explored the potential for masked mycotoxins, including T-2 triol, in cereal straw. [] While the study did not find evidence for the release of masked T-2 triol using chemical and enzymatic hydrolysis methods, it highlighted the need for further investigation using more advanced techniques to fully understand the occurrence and significance of masked mycotoxins. []

Q8: In what types of food and feed samples has T-2 triol been detected?

A8: T-2 triol, alongside other T-2 toxin metabolites, has been found in various agricultural commodities, including oats, maize, and wheat. [, , , ] Its presence in these staple grains raises concerns about potential exposure through the food chain, especially for livestock consuming contaminated feed.

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